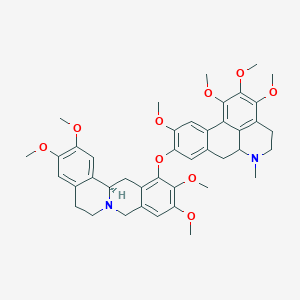
Thalibealine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalibealine is a novel tetrahydroprotoberberine-aporphine dimeric alkaloid isolated from the roots of Thalictrum wangii. This compound is unique due to its dimeric structure, which combines the tetrahydroprotoberberine and aporphine alkaloid frameworks .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thalibealine is primarily isolated from natural sources, specifically the roots of Thalictrum wangii. The isolation process involves extraction and purification techniques, including solvent extraction and chromatographic separation .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The compound is mainly obtained through natural extraction, and synthetic routes are still under research and development .
Analyse Chemischer Reaktionen
Types of Reactions
Thalibealine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Wissenschaftliche Forschungsanwendungen
Thalibealine has several scientific research applications, including:
Chemistry: this compound is studied for its unique dimeric structure and potential chemical reactivity.
Biology: The compound is investigated for its biological activities, including potential antimicrobial and anticancer properties.
Medicine: this compound is explored for its potential therapeutic applications, particularly in treating various diseases.
Wirkmechanismus
The mechanism of action of Thalibealine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This interaction can lead to various biological effects, including inhibition of cell growth and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Thalibealine is compared with other similar compounds, such as:
Thalmelatidine: Another dimeric alkaloid isolated from .
Magnoflorine: An aporphine alkaloid with different biological activities.
Berberine: A protoberberine alkaloid with well-documented pharmacological properties.
Uniqueness
This compound’s uniqueness lies in its dimeric structure, which combines the tetrahydroprotoberberine and aporphine frameworks. This structural feature distinguishes it from other similar compounds and contributes to its unique biological activities .
Eigenschaften
Molekularformel |
C42H48N2O9 |
|---|---|
Molekulargewicht |
724.8 g/mol |
IUPAC-Name |
(13aR)-2,3,10,11-tetramethoxy-12-[(1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-yl)oxy]-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline |
InChI |
InChI=1S/C42H48N2O9/c1-43-12-11-25-36-30(43)14-23-16-34(33(47-4)20-27(23)37(36)41(51-8)42(52-9)38(25)49-6)53-39-28-18-29-26-19-32(46-3)31(45-2)15-22(26)10-13-44(29)21-24(28)17-35(48-5)40(39)50-7/h15-17,19-20,29-30H,10-14,18,21H2,1-9H3/t29-,30?/m1/s1 |
InChI-Schlüssel |
AFLFUXQTWZZMDX-IDCGIGBZSA-N |
Isomerische SMILES |
CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=C6C[C@@H]7C8=CC(=C(C=C8CCN7CC6=CC(=C5OC)OC)OC)OC |
Kanonische SMILES |
CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=C6CC7C8=CC(=C(C=C8CCN7CC6=CC(=C5OC)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


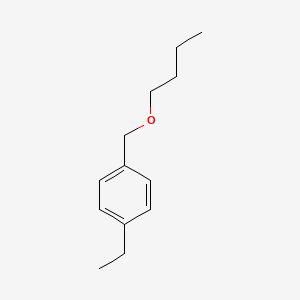
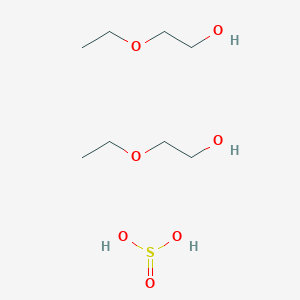
![1,1,2,2-Tetrafluoro-3-[tris(2,2,3,3-tetrafluoropropoxy)methoxy]propane](/img/structure/B14749116.png)
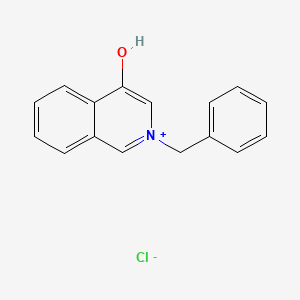
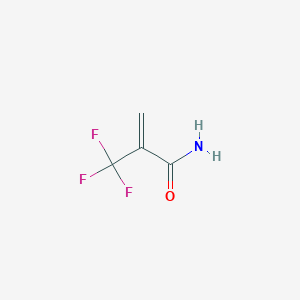
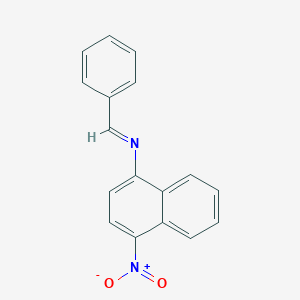
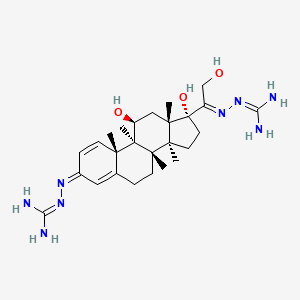
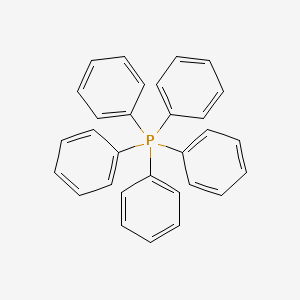
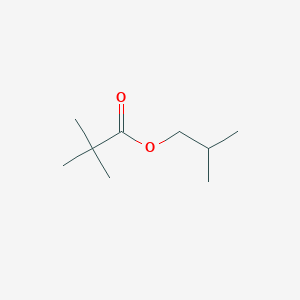
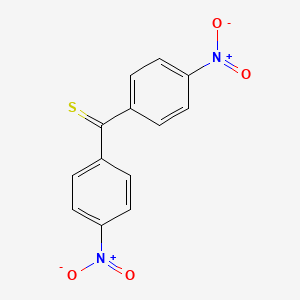
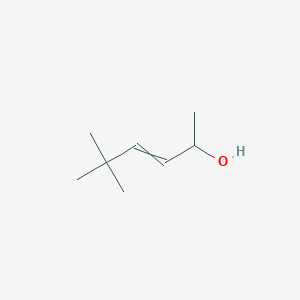
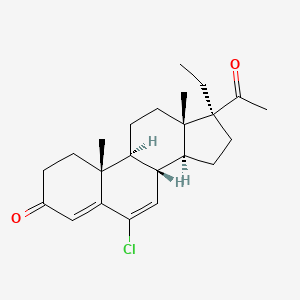
![Pyrido[2,1-a]isoquinolin-5-ium](/img/structure/B14749153.png)
![[(1R,2S,3aR,7aS)-2-hydroxy-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-yl]ammonium](/img/structure/B14749155.png)
